molecular formula C20H16N2O4S B2567024 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone CAS No. 940984-26-9

1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B2567024
CAS No.: 940984-26-9
M. Wt: 380.42
InChI Key: WGTATYWNUZGWLB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound featuring a benzodioxole ring, a methoxyphenyl group, and a pyrimidinyl sulfanyl moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 4-methoxyphenylpyrimidine, and ethanone derivatives.

    Reaction Steps:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve optimized reaction conditions such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and purity.

    Purification: Techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The benzodioxole and pyrimidinyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzodioxole and pyrimidinyl derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.

Industry:

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Mechanistic Insights:

    Binding Affinity: The presence of multiple aromatic rings and heteroatoms contributes to strong binding interactions with biological targets.

    Pathway Modulation: By affecting key enzymes or receptors, the compound can modulate biochemical pathways involved in disease processes.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]amino}ethanone
  • 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]oxy}ethanone

Uniqueness:

  • Structural Features: The presence of the sulfanyl group distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
  • Reactivity: The sulfanyl group can participate in unique chemical reactions not possible with amino or oxy analogs.

This detailed overview provides a comprehensive understanding of 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-15-5-2-13(3-6-15)16-8-9-21-20(22-16)27-11-17(23)14-4-7-18-19(10-14)26-12-25-18/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTATYWNUZGWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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